molecular formula C15H12N4O2S B11058912 4-(1,3-benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

4-(1,3-benzodioxol-5-ylmethyl)-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11058912
M. Wt: 312.3 g/mol
InChI Key: OKASSYDOGIVMOC-UHFFFAOYSA-N
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Description

4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that features a unique combination of benzodioxole, pyridyl, and triazole groups

Preparation Methods

The synthesis of 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps, including the formation of the benzodioxole and pyridyl groups, followed by their coupling with the triazole moiety. Common synthetic routes may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods would likely scale up these laboratory procedures, optimizing for cost-effectiveness and efficiency.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: It could be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

When compared to similar compounds, 4-(1,3-BENZODIOXOL-5-YLMETHYL)-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its unique combination of functional groups. Similar compounds might include other triazole derivatives or benzodioxole-containing molecules. The presence of the pyridyl group adds to its distinctiveness, potentially offering different reactivity and biological activity profiles.

Properties

Molecular Formula

C15H12N4O2S

Molecular Weight

312.3 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-ylmethyl)-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H12N4O2S/c22-15-18-17-14(11-2-1-5-16-7-11)19(15)8-10-3-4-12-13(6-10)21-9-20-12/h1-7H,8-9H2,(H,18,22)

InChI Key

OKASSYDOGIVMOC-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C(=NNC3=S)C4=CN=CC=C4

Origin of Product

United States

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